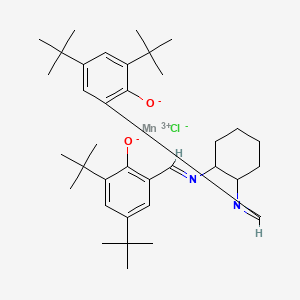

(S,S)-Jacobsen's catalyst

描述

Origins and Historical Development of Chiral Salen-Metal Complexes in Asymmetric Synthesis

The history of salen ligands dates back to 1889, but their extensive use in catalysis, particularly in asymmetric synthesis, is a more recent development. researchgate.net Chiral salen-metal complexes have emerged as versatile and "privileged" ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a wide array of chemical reactions. nih.govacs.orgrsc.org The development of these catalysts, including the Jacobsen's catalyst by Professor Eric N. Jacobsen, marked a significant advancement in the field. ontosight.aiuchicago.edu Prior to this, many asymmetric epoxidation methods required the presence of a directing functional group, such as an alcohol in the Sharpless epoxidation. wikipedia.org Jacobsen's catalyst overcame this limitation, enabling the highly enantioselective epoxidation of unfunctionalized olefins. wikipedia.orgontosight.ai

The synthesis of Jacobsen's catalyst itself is a multi-step process that begins with the resolution of 1,2-diaminocyclohexane into its separate enantiomers. wikipedia.orgwisc.edu The appropriate enantiomer is then reacted with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) to form a Schiff base, which is subsequently treated with manganese(II) acetate (B1210297) and oxidized to yield the final manganese(III) complex. wikipedia.org

Foundational Role in Stereoselective Organic Transformations

The primary and most celebrated application of (S,S)-Jacobsen's catalyst is in the asymmetric epoxidation of alkenes. This reaction has proven to be a powerful tool for creating chiral building blocks for the synthesis of complex molecules. wikipedia.org The catalyst facilitates the transfer of an oxygen atom to one face of a prochiral alkene, resulting in the formation of a specific epoxide enantiomer. ontosight.ai For instance, the (R,R)-enantiomer of the catalyst selectively produces (R)-styrene oxide from styrene (B11656), while the (S,S)-enantiomer yields (S)-styrene oxide. mmore500.com

The mechanism of the Jacobsen epoxidation is generally believed to involve a high-valent manganese-oxo species as the active oxidant. ontosight.ai For conjugated alkenes, a radical intermediate is thought to be involved, whereas for non-conjugated alkenes, a more concerted mechanism is likely. wikipedia.org The reaction is highly valued for its operational simplicity, often utilizing inexpensive oxidants like sodium hypochlorite (B82951) (bleach). wikipedia.orgwisc.edu

The utility of Jacobsen's catalyst extends beyond epoxidation. It has been employed in the hydrolytic kinetic resolution of terminal epoxides, providing access to both enantiopure epoxides and 1,2-diols. researchgate.net Furthermore, variations of the catalyst have been developed for other asymmetric transformations, including epoxide-ring openings, Diels-Alder reactions, and conjugate additions. wikipedia.org

Evolution of Catalyst Design Principles

The design of effective chiral catalysts is a central theme in asymmetric synthesis. numberanalytics.com The structure of Jacobsen's catalyst, featuring a tetradentate salen ligand coordinated to a manganese center, exemplifies key design principles. wikipedia.org The chirality of the catalyst is derived from the 1,2-cyclohexanediamine (B1199290) backbone, while the bulky tert-butyl groups on the salicylaldehyde (B1680747) units create a well-defined chiral environment around the metal center, which is crucial for high stereoselectivity. wikipedia.orgrsc.org

The modular nature of the salen ligand allows for systematic modifications to fine-tune the catalyst's steric and electronic properties. nih.govacs.orgresearchgate.net This "tunability" has been a driving force in the evolution of catalyst design. Researchers have explored variations in the diamine backbone and the substituents on the aromatic rings to optimize catalyst performance for specific substrates and reactions. nih.gov For example, modifications to the salen ligand have been shown to influence the enantioselectivity of the epoxidation of certain alkenes. wikipedia.org

Computational studies and mechanistic investigations have played an increasingly important role in guiding the rational design of improved catalysts. rsc.orgnih.govbeilstein-journals.org By understanding the transition state geometries and the non-covalent interactions that govern stereoselectivity, chemists can develop new generations of catalysts with enhanced activity and selectivity. rsc.orgnih.gov This synergy between experimental and computational chemistry continues to push the boundaries of what is possible in asymmetric catalysis. uchicago.edursc.org

Research Findings on this compound

The enantioselectivity of the Jacobsen epoxidation is highly dependent on the structure of the alkene substrate. The following table summarizes representative results for the epoxidation of various olefins using the this compound.

| Alkene Substrate | Epoxide Product | Enantiomeric Excess (ee %) |

| cis-β-Methylstyrene | (1R,2S)-1-phenyl-1,2-epoxypropane | >98 |

| 2,2-Dimethylchromene | (3S,4R)-3,4-epoxy-2,2-dimethylchromane | 97 |

| 1,2-Dihydronaphthalene | (1R,2S)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | 96 |

| Styrene | (S)-Styrene oxide | 92 |

Data sourced from various studies on Jacobsen epoxidation.

The hydrolytic kinetic resolution (HKR) of terminal epoxides is another key application of Jacobsen's catalyst and its cobalt analogues. This method allows for the separation of racemic epoxides into their constituent enantiomers.

| Racemic Epoxide | Catalyst Enantiomer | Recovered Epoxide (ee %) | Diol Product (ee %) |

| (±)-Styrene Oxide | (R,R) | >99 (R) | >99 (S) |

| (±)-Propylene Oxide | (R,R) | >99 (R) | >99 (S) |

| (±)-Epichlorohydrin | (R,R) | >99 (R) | >99 (S) |

Data represents typical outcomes for the hydrolytic kinetic resolution. researchgate.net

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;manganese(3+);chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2.ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVAWOSDJSQANR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52ClMnN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalyst Structure and Stereochemical Features of S,s Jacobsen S Catalyst

Ligand Chirality and Enantiomeric Configuration

The primary source of chirality in Jacobsen's catalyst is the salen-type ligand, which possesses C2 symmetry. wikipedia.org This ligand is synthesized through the condensation of two key components: 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) and an enantiomerically pure chiral diamine, specifically (S,S)-1,2-diaminocyclohexane. ontosight.airedalyc.org

The (S,S) designation refers to the absolute configuration at the two stereogenic carbon centers within the 1,2-diaminocyclohexane backbone. ontosight.ai This specific stereochemistry is imparted to the resulting tetradentate Schiff base ligand. When this ligand coordinates to the manganese center, its inherent chirality is projected into the three-dimensional space around the metal, creating a chiral pocket. d-nb.info The enantiomeric purity of the diamine precursor is therefore critical, as it directly determines the enantiopurity of the catalyst and, consequently, its effectiveness in asymmetric induction. mmore500.com The use of the (S,S)-diamine enantiomer consistently leads to the formation of the (S,S)-catalyst, which in turn will favor the production of a specific product enantiomer. For example, the (S,S)-catalyst typically yields the (R)-epoxide from a corresponding alkene substrate. mmore500.comd-nb.info

Table 1: Components of the (S,S)-Jacobsen's Catalyst Ligand

| Component | Chemical Name | Role in Catalyst Structure |

|---|---|---|

| Chiral Diamine | (S,S)-1,2-diaminocyclohexane | Establishes the core chirality and the (S,S) configuration of the catalyst. |

Coordination Environment and Metal Center Influence on Stereoselectivity

The central manganese(III) ion is the catalytic heart of the complex. ontosight.ai The salen ligand acts as a tetradentate chelator, binding to the manganese atom through its two imine nitrogen atoms and the two phenolate (B1203915) oxygen atoms. wikipedia.org This coordination creates a stable, square planar or slightly distorted square pyramidal geometry around the metal center. wisc.edu

The catalytic cycle involves the formation of a high-valent manganese(V)-oxo species, which is the active oxidant responsible for transferring an oxygen atom to the alkene substrate. ontosight.aiontosight.ai The electronic properties of this manganese center have a profound impact on the catalyst's reactivity and enantioselectivity. These properties can be "tuned" by modifying the electronic character of the substituents on the salicylaldehyde (B1680747) rings of the salen ligand. harvard.edu This electronic tuning can alter the position of the transition state along the reaction coordinate, thereby influencing the degree of enantiomeric excess (ee) achieved. harvard.edu

Furthermore, the coordination of an axial ligand to the manganese center, trans to the eventual oxo group, can also modulate the catalyst's performance. researchgate.net Axial ligands can affect the steric conformation of the catalyst and the reactivity of the manganese-oxo intermediate, which can enhance selectivity. researchgate.net

Structural Elements Contributing to Enantiomeric Induction

The high enantioselectivity of this compound is a direct result of precise stereochemical communication between the catalyst and the approaching substrate, which relies on non-bonded steric interactions. wisc.edu Several structural features are crucial for this enantiomeric induction:

Bulky tert-Butyl Groups: The two tert-butyl groups positioned at the 3 and 5 positions of each salicylidene ring are not merely decorative. wikipedia.org They extend outwards, creating a chiral enclosure or "pocket" around the active site. This steric hindrance effectively blocks certain trajectories of the incoming alkene, preferentially guiding it along a specific path. d-nb.info

Chiral Diamine Backbone Conformation: The cyclohexane (B81311) ring of the (S,S)-1,2-diaminocyclohexane backbone adopts a specific chair-like conformation. This forces the entire salen ligand into a non-planar, "stepped" conformation. d-nb.info This structural feature, combined with the C2 symmetry, creates a highly asymmetric environment, shielding one face of the reactive manganese-oxo bond more than the other.

Side-on Approach Model: The prevailing mechanistic model suggests that the alkene substrate approaches the manganese-oxo bond in a "side-on" fashion, parallel to the plane of the salen ligand. d-nb.info The combination of the stepped conformation and the bulky tert-butyl groups dictates that the alkene can only approach from the less sterically encumbered side. For the (S,S)-catalyst, this controlled approach selectively exposes one enantiotopic face of the prochiral alkene to the oxygen atom, leading to the preferential formation of one epoxide enantiomer. ontosight.aid-nb.info

Table 2: Relationship Between Catalyst Enantiomer and Product Configuration for Styrene (B11656) Epoxidation

| Catalyst Enantiomer | Alkene Substrate | Major Epoxide Product |

|---|---|---|

| This compound | Styrene | (R)-Styrene oxide |

| (R,R)-Jacobsen's Catalyst | Styrene | (S)-Styrene oxide |

This table illustrates the predictable stereochemical outcome based on the catalyst's chirality. d-nb.info

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride |

| Alkene |

| Epoxide |

| Manganese |

| Salen-type ligand |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde |

| (S,S)-1,2-diaminocyclohexane |

| Schiff base |

| (R)-epoxide |

| (R,R)-Jacobsen's catalyst |

| Styrene |

| (R)-Styrene oxide |

Mechanistic Elucidation of S,s Jacobsen S Catalysis

Catalytic Cycle Pathways and Active Species Identification

The catalytic cycle of Jacobsen's epoxidation is initiated by the oxidation of the manganese(III)-salen precursor to a more reactive, high-valent manganese-oxo species. This active oxidant then transfers an oxygen atom to the alkene substrate, regenerating the Mn(III) catalyst, which can then re-enter the catalytic cycle.

The central and most widely accepted feature of the catalytic cycle is the formation of a high-valent manganese(V)-oxo (Mn(V)=O) species as the active oxidant. organic-chemistry.orgwikipedia.org Upon introduction of a terminal oxidant, such as sodium hypochlorite (B82951) (NaOCl) or m-chloroperoxybenzoic acid (m-CPBA), the Mn(III) center of the (S,S)-Jacobsen's catalyst undergoes a two-electron oxidation. This process elevates the manganese from the +3 to the +5 oxidation state, concurrently forming a metal-oxo bond. The generation of this transient Mn(V)=O intermediate is considered the turnover-limiting step in certain cases, for instance, in the epoxidation of indene (B144670). nih.gov

The characterization of these high-valent manganese-oxo intermediates has been challenging due to their transient nature. However, spectroscopic studies on related manganese-porphyrin and manganese-salen complexes have provided strong evidence for their existence and competency in oxygen atom transfer reactions. acs.orgharvard.edu The general consensus is that this Mn(V)=O species is the key intermediate responsible for the epoxidation of the alkene substrate. organic-chemistry.orgwikipedia.org

Electron transfer is fundamental to the activation of the this compound. The initial step of the catalytic cycle involves the transfer of an oxygen atom from the terminal oxidant to the Mn(III) center. This is formally a two-electron oxidation of the manganese ion. The salen ligand plays a crucial role in stabilizing this high oxidation state, facilitating the formation and subsequent reactivity of the Mn(V)=O species. The electronic properties of the salen ligand, modulated by its substituents, directly influence the redox potential of the Mn(II)/Mn(III) couple and, by extension, the reactivity of the high-valent oxo species. acs.org

Once the Mn(V)=O species is formed, the epoxidation of the alkene can proceed through several proposed pathways, including a concerted mechanism, a stepwise radical mechanism, or a pathway involving a metallaoxetane intermediate. organic-chemistry.orgwikipedia.orgpitt.edu For conjugated alkenes, a radical mechanism is often proposed to explain the observed side products, while for non-conjugated, alkyl-substituted alkenes, a concerted pathway is more likely. organic-chemistry.orgwikipedia.org In a radical pathway, an initial electron transfer from the alkene to the Mn(V)=O species can be envisioned, leading to a radical cation intermediate.

Origins of Enantioselectivity and Stereochemical Control

The remarkable enantioselectivity of the this compound arises from the chiral environment created by the C₂-symmetric salen ligand. This chirality effectively differentiates the two prochiral faces of the incoming alkene, leading to the preferential formation of one enantiomer of the epoxide.

The stereochemical outcome of the epoxidation is determined by the geometry of the alkene's approach to the manganese-oxo bond. The most favored trajectory is a "side-on, perpendicular" approach relative to the plane of the catalyst. wikipedia.org In this orientation, the alkene's π-orbitals can effectively overlap with the relevant orbitals of the Mn=O bond.

Two primary models have been proposed to explain the facial selectivity:

Jacobsen's Model: This model suggests that the alkene approaches the catalyst from the side, parallel to the C=N bonds of the salen ligand, thereby avoiding steric clash with the bulky tert-butyl groups on the salicylaldehyde (B1680747) moieties. The chirality of the 1,2-diaminocyclohexane backbone forces a tilting of the salicylaldehyde rings, creating a chiral pocket that directs the alkene's orientation.

Katsuki's Model: This model proposes a slightly different approach, where the alkene comes in at an angle, still avoiding the bulky substituents, but with a different orientation relative to the salen ligand.

Computational studies have been instrumental in analyzing the transition states for these different approach geometries. These studies support the idea that the high enantioselectivity is a result of significant energy differences between the diastereomeric transition states leading to the two possible epoxide enantiomers. The steric hindrance imposed by the bulky tert-butyl groups plays a crucial role in disfavoring the transition state that would lead to the minor enantiomer. organic-chemistry.orgpitt.edu

A key finding in the development and understanding of Jacobsen's catalyst is the direct correlation between the electronic properties of the salen ligand and the enantioselectivity of the epoxidation. acs.orgharvard.edu It has been demonstrated that electron-donating groups on the salicylaldehyde rings generally lead to higher enantiomeric excesses (ee). acs.orgstackexchange.com

This electronic effect is explained by the Hammond postulate. Electron-donating substituents increase the electron density at the manganese center, which in turn strengthens the Mn=O bond. stackexchange.com This makes the manganese-oxo species a less reactive, or "milder," oxidant. According to the Hammond postulate, a less reactive intermediate will lead to a later, more product-like transition state. acs.orgstackexchange.com A later transition state implies a shorter distance between the substrate and the catalyst, resulting in more pronounced steric and electronic interactions. This enhanced interaction in the transition state amplifies the communication of chirality from the ligand to the substrate, thereby increasing the energy difference between the two diastereomeric transition states and leading to higher enantioselectivity. acs.orgechemi.com

This correlation has been systematically studied through Hammett analysis, which shows a linear relationship between the electronic parameter (σp) of the substituents and the enantioselectivity of the reaction.

| Substituent (X) | Hammett Constant (σp) | Enantiomeric Excess (% ee) of (Z)-1-phenylpropene Epoxidation |

| OMe | -0.27 | 92 |

| tBu | -0.20 | 89 |

| H | 0.00 | 85 |

| Br | 0.23 | 78 |

| NO₂ | 0.78 | 53 |

This table presents illustrative data showing the trend of increasing enantioselectivity with more electron-donating substituents. The exact values can vary with reaction conditions. acs.org

The steric bulk of the this compound ligand is critical for achieving high levels of asymmetric induction. The two tert-butyl groups on each salicylaldehyde ring, positioned ortho and para to the phenoxy oxygen, create a well-defined and sterically hindered chiral environment around the manganese active site. wikipedia.org

These bulky groups serve several important functions:

Preventing Catalyst Dimerization: The steric hindrance helps to prevent the formation of inactive µ-oxo-bridged manganese(IV) dimers, thus maintaining the concentration of the active monomeric catalyst.

Directing Substrate Approach: The tert-butyl groups effectively block certain pathways for the approaching alkene, forcing it into a specific orientation that leads to the desired enantiomer. This steric repulsion disfavors the transition state for the formation of the minor epoxide enantiomer. d-nb.info

Amplifying Asymmetry: The chirality originating from the 1,2-diaminocyclohexane backbone is amplified by the bulky substituents on the aromatic rings. They create a "chiral pocket" that enhances the facial discrimination of the alkene. stackexchange.comechemi.com

The necessity of these bulky groups is evidenced by the significantly lower enantioselectivities observed with catalysts bearing smaller substituents at these positions. echemi.com The interplay between the steric and electronic properties of the ligand is therefore crucial for the remarkable efficiency and selectivity of the this compound.

Role and Effects of Axial Ligands

In the catalytic cycle of this compound, particularly in asymmetric epoxidation reactions, axial ligands play a crucial, multifaceted role that extends beyond simply completing the metal's coordination sphere. These ligands, typically neutral donor molecules like pyridine (B92270) N-oxides, are not merely spectators but active participants that can significantly influence the catalyst's stability, reactivity, and efficiency. sigmaaldrich.comnih.govacs.org

One of the primary functions of an axial ligand is to stabilize the manganese catalyst. nih.gov This stabilization is presumed to occur through direct ligation to the metal center. sigmaaldrich.comnih.gov This effect is particularly important in preventing catalyst degradation under the oxidative conditions of the reaction, which can lead to higher turnover numbers and allow for lower catalyst loadings. nih.govacs.org For instance, in the epoxidation of indene, the addition of 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P(3)NO) allows the catalyst loading to be reduced to less than 1%. nih.govacs.org

Interestingly, while the rate is enhanced, the enantioselectivity of the epoxidation of certain substrates like indene is not affected by the presence of the axial ligand. nih.gov However, the choice of axial ligand can be a tool for fine-tuning the catalyst's properties. Theoretical studies suggest that the nature of the axial ligand can have a moderate effect on the energy involved in the oxidation of the Mn(III) complex to the active oxo-Mn(V) species and on the stability of this intermediate. researchgate.net The complexation of an axial ligand can also modulate the reactivity of the active species, which may in turn improve selectivity in certain transformations. researchgate.net

| Effect | Description | Example Ligand | Reference |

|---|---|---|---|

| Catalyst Stabilization | Binds to the Mn center, preventing degradation under oxidative conditions. This allows for lower catalyst loadings. | 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) | nih.govacs.org |

| Rate Enhancement | Facilitates the transport of the oxidant (e.g., HOCl) from the aqueous phase to the organic phase, accelerating the rate-limiting oxidation of the catalyst. | 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) | sigmaaldrich.comnih.govacs.org |

| Enantioselectivity | In the epoxidation of indene, the presence of P(3)NO does not significantly impact the enantiomeric excess. | 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) | nih.gov |

| Modulation of Reactivity | Theoretical studies indicate that axial ligands can influence the energy of the oxidation step and the stability of the active oxo-Mn(V) species. | Generic Axial Ligands | researchgate.net |

Cooperative Catalysis Phenomena in Salen-Metal Systems

The mechanistic framework for reactions catalyzed by Salen-metal complexes, including Jacobsen's catalyst, often extends beyond a single catalyst molecule acting in isolation. A growing body of evidence points to cooperative phenomena where two or more metal-Salen units work in concert to facilitate a chemical transformation. harvard.eduucla.edu This bimetallic or multimetallic catalysis represents a key paradigm for achieving high reactivity and enantioselectivity, particularly in reactions involving the activation of both an electrophile and a nucleophile. harvard.edunih.gov

Kinetic and structural studies, particularly on (salen)metal-catalyzed epoxide ring-opening reactions, have been instrumental in establishing the prevalence of cooperative bimetallic mechanisms. harvard.edu The consensus mechanism involves a dual-activation pathway where two metal-Salen complexes participate in the rate- and stereoselectivity-determining step. harvard.eduucla.edu In this model, one metal-Salen unit functions as a Lewis acid, binding to and activating the electrophile (e.g., an epoxide). Simultaneously, a second metal-Salen unit activates and delivers the nucleophile to the activated electrophile. harvard.edu

This homobimetallic pathway is supported by several key experimental observations. Kinetic studies often reveal a second-order rate dependence on the catalyst concentration, directly implicating two catalyst molecules in the rate-limiting step. ucla.edu Furthermore, a non-linear relationship between the enantiomeric excess of the catalyst and that of the product provides strong evidence that two chiral catalyst molecules interact in the enantiodetermining transition state. ucla.edu

The concept of cooperative catalysis has also been explored in heterobimetallic systems, where two different Salen-metal complexes are employed. researchgate.netnih.gov For instance, studies involving mixtures of titanium(salen) and vanadium(salen) complexes have demonstrated the in-situ formation of heterobimetallic species. nih.gov While ligand exchange between the metal centers can occur, it is typically a slow process, allowing the distinct heterobimetallic complexes to be studied as potential catalysts. nih.gov The design of such systems, where one metal center is tailored for electrophile activation and the other for nucleophile delivery, offers a sophisticated strategy for enhancing catalytic performance. researchgate.net

The mechanistic insight that two Salen units can cooperate effectively led to the rational design of catalysts where multiple Salen moieties are covalently linked together. harvard.edu These multimeric and oligomeric catalysts are designed to enforce the proximity and proper orientation of the catalytic units, thereby promoting the desired cooperative interactions. harvard.edunih.gov

A particularly successful strategy has been the synthesis of cyclic, oligomeric (salen)Co catalysts. harvard.edunih.gov These structures can be prepared in a straightforward, chromatography-free synthesis from readily available precursors. nih.govnih.gov Compared to their monomeric counterparts, these oligomeric catalysts display dramatic enhancements in both reactivity and enantioselectivity across a wide range of enantioselective epoxide ring-opening reactions. nih.govnih.gov For example, oligomeric (salen)Co catalysts exhibit reaction rates that are orders of magnitude faster than analogous monomeric catalysts. harvard.edu This enhanced reactivity translates to lower catalyst loadings and shorter reaction times.

The benefits of oligomerization are evident in numerous transformations, including the hydrolytic kinetic resolution (HKR) of terminal epoxides, the desymmetrization of meso epoxides, and the alcoholytic kinetic resolution (AKR) of terminal epoxides—a reaction often impossible with monomeric catalysts. nih.gov Structural analysis suggests that specific conformations within the oligomeric mixture, such as a cyclic trimer, are responsible for the exceptionally high reactivity. nih.gov This work has not only produced highly practical and broadly applicable catalysts but has also provided new design principles for future generations of bimetallic catalytic systems. harvard.edunih.gov

| Catalyst Type | Key Characteristics | Advantages | Applicable Reactions | Reference |

|---|---|---|---|---|

| Monomeric | Single (salen)Co unit. | Simpler structure. | Effective in some epoxide ring-openings. | harvard.edunih.gov |

| Oligomeric (Cyclic) | Multiple (salen)Co units covalently linked in a cyclic structure. | Orders of magnitude faster rates, higher enantioselectivity, broader substrate scope, lower catalyst loadings. | Hydrolytic Kinetic Resolution (HKR), Phenolytic Kinetic Resolution (PKR), Alcoholytic Kinetic Resolution (AKR), Desymmetrization of meso-epoxides. | harvard.edunih.govnih.gov |

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry has become an indispensable tool for gaining a deep, atomistic-level understanding of the mechanisms underlying (S,S)-Jacobsen's catalysis. harvard.edu Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide insights into transient species, reaction pathways, and dynamic interactions that are often difficult or impossible to probe experimentally. mdpi.com

Density Functional Theory (DFT) has been extensively applied to elucidate the electronic structure of the catalyst and to map the potential energy surfaces of the reactions it mediates. mdpi.comresearchgate.net A central focus of DFT studies has been the nature of the active oxidizing species, which is widely accepted to be a high-valent oxo-manganese(V) intermediate. mdpi.com Calculations have explored the formation of this species from the Mn(III) precatalyst and various terminal oxidants. mdpi.com

DFT has also been crucial in evaluating the viability of different proposed mechanisms for the oxygen transfer step in epoxidation. organic-chemistry.orgresearchgate.net The primary debate has centered on a concerted pathway versus a stepwise mechanism involving a radical intermediate. researchgate.netwikipedia.org DFT calculations have been used to locate the transition states for these pathways and compute their corresponding activation energies. The results often show that the preferred pathway can depend on the electronic properties of the substrate. organic-chemistry.org For example, conjugated alkenes are more likely to proceed through a radical mechanism due to the stabilization of the radical intermediate. wikipedia.org

Furthermore, DFT studies have provided a powerful rationale for the observed electronic effects on enantioselectivity. researchgate.netacs.org By systematically modifying the electronic properties of the Salen ligand (e.g., by adding electron-donating or electron-withdrawing substituents) in the computational model, researchers have established a direct correlation between these properties and the calculated enantioselectivity. acs.org These studies have traced the origin of this effect to changes in the geometry and position of the enantioselectivity-determining transition state along the reaction coordinate, a concept that has broad implications for the rational design of asymmetric catalysts. harvard.eduacs.org

While DFT is excellent for calculating the energies of static structures like reactants, intermediates, and transition states, Molecular Dynamics (MD) simulations provide complementary insights by modeling the dynamic behavior of the catalytic system over time. mdpi.com MD simulations treat the movement of all atoms using classical mechanics, allowing for the exploration of the conformational landscape of the catalyst and its interactions with substrate and solvent molecules. mdpi.comnih.gov

MD simulations have been used to explore the conformational space of key intermediates in the Jacobsen epoxidation. mdpi.com Such studies can reveal the flexibility of the catalyst-substrate complex and identify the most populated or energetically favorable conformations that lead to the observed stereochemical outcome. This approach is particularly valuable for complex systems, such as when the Jacobsen's catalyst is immobilized on a support, where the interaction with the surface can influence its conformational freedom. mdpi.com

The principles of MD have been used to show how a catalyst's conformational equilibrium can shift upon the addition of a substrate. nih.govacs.org These simulations reveal that a catalyst may exist as an ensemble of different conformers in solution, and substrate binding can favor a specific conformation that is pre-organized for catalysis, in a manner analogous to allosteric regulation in enzymes. nih.gov By correlating the composition of the conformational ensemble with catalytic activity and selectivity, MD simulations provide a dynamic picture of stereoinduction and highlight the importance of catalyst flexibility in achieving high performance. nih.govacs.org

Quantitative Structure-Selectivity Relationships from Theoretical Models

Theoretical and computational models have been instrumental in elucidating the mechanistic basis for the high enantioselectivity of this compound. These models provide a quantitative framework for understanding how the catalyst's structure influences the stereochemical outcome of the epoxidation reaction. By establishing Quantitative Structure-Selectivity Relationships (QSSRs), researchers can rationalize experimental observations and predict the performance of new catalyst derivatives.

A significant breakthrough in this area came from the systematic study of electronic effects on enantioselectivity. acs.org Theoretical models, supported by extensive experimental data, have demonstrated a direct and quantifiable correlation between the electronic properties of the salen ligand and the enantiomeric excess (ee) of the epoxide product. acs.orgharvard.edu This relationship is effectively described by the Hammett equation, which links reaction rates and equilibria to the electron-donating or electron-withdrawing nature of substituents on the aromatic rings of the catalyst.

Studies have revealed that catalysts bearing electron-donating groups at the 5 and 5' positions of the salicylaldehyde moieties consistently afford higher enantioselectivity. acs.org This observation is rationalized by considering the position of the enantioselectivity-determining transition state along the reaction coordinate. According to the Hammond postulate, electron-donating substituents stabilize the electron-deficient, radical-like transition state, causing it to become "later" or more product-like. harvard.edu This later transition state involves a greater degree of C-O bond formation, which amplifies the non-covalent steric and electronic interactions that differentiate the two diastereomeric pathways, thereby enhancing stereochemical discrimination. acs.org

The correlation between the electronic character of the catalyst, as defined by the Hammett parameter (σₚ), and the enantioselectivity of the epoxidation of various olefins is linear and has been demonstrated for multiple substrates. acs.org

| Catalyst 5,5'-Substituent (X) | Hammett Parameter (σp) | Enantiomeric Excess (ee, %) |

|---|---|---|

| OMe | -0.27 | 90 |

| t-Bu | -0.20 | 86 |

| H | 0.00 | 69 |

| Cl | 0.23 | 52 |

| NO2 | 0.78 | -19 |

Further quantitative support for this theoretical model comes from kinetic isotope effect (KIE) studies. The epoxidation of cis-β-deuteriostyrene reveals a secondary inverse isotope effect (kH/kD < 1), which is characteristic of a change in hybridization from sp² to sp³ at the carbon atom forming the new bond. Theoretical analysis shows a direct correlation between the magnitude of this KIE, the electronic nature of the catalyst, and the resulting enantioselectivity. acs.org Electron-rich catalysts exhibit a more pronounced inverse KIE, indicating a more advanced C-O bond formation in the transition state, which in turn correlates with higher enantioselectivity. acs.org

| Catalyst 5,5'-Substituent (X) | Hammett Parameter (σp) | kH/kD | Enantiofacial Selectivity |

|---|---|---|---|

| OMe | -0.27 | 0.89 | 19.0 |

| t-Bu | -0.20 | 0.90 | 12.3 |

| H | 0.00 | 0.92 | 4.5 |

| Cl | 0.23 | 0.94 | 2.6 |

| NO2 | 0.78 | 0.97 | 0.7 |

Beyond electronic effects, theoretical models have also provided insight into the steric factors governing selectivity. Different models for the olefin's trajectory toward the active Mn(V)=O species have been proposed to explain the observed stereochemistry. organic-chemistry.org Density Functional Theory (DFT) calculations suggest that the olefin approaches the oxo group in a way that minimizes steric repulsion with the bulky tert-butyl groups and the chiral diaminocyclohexane backbone. nih.gov The inherent C₂ symmetry of the catalyst creates a chiral pocket, and the facial selectivity arises from the energetic preference of one approach over the other. researchgate.net Computational studies indicate that the puckered conformation of the Mn(NC₈C₈′N′) ring and an associated asymmetric fold in the salen ligand are key structural features that contribute to the effective transmission of chirality from the ligand backbone to the active site. nih.gov These models, which account for electrostatic, van der Waals, and π-π interactions, provide a detailed, three-dimensional picture of the transition state assembly and quantitatively rationalize the high levels of enantiocontrol achieved by this compound. researchgate.net

Asymmetric Transformation Pathways Catalyzed by S,s Jacobsen S Catalyst

Asymmetric Epoxidation of Olefins

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective formation of epoxides from unfunctionalized alkenes. wikipedia.org This reaction utilizes a chiral manganese(III) salen complex, such as (S,S)-Jacobsen's catalyst, in catalytic amounts to transfer an oxygen atom from a stoichiometric oxidant to the alkene. wikipedia.org A key advantage of the Jacobsen epoxidation is its broad substrate scope, not requiring the presence of a directing group like an allylic alcohol, which is a prerequisite for methods like the Sharpless epoxidation. wikipedia.orgacsgcipr.org

Epoxidation of Unfunctionalized Alkenes: Substrate Scope and Stereochemical Outcomes

This compound demonstrates remarkable efficacy in the asymmetric epoxidation of a wide array of unfunctionalized alkenes. The stereochemical outcome of the reaction is highly dependent on the geometry of the olefin substrate. wikipedia.org

Generally, cis-disubstituted olefins are excellent substrates, often yielding epoxides with high enantiomeric excess (ee). wikipedia.orgorganic-chemistry.org Conjugated cis-olefins, in particular, react with high selectivity. organic-chemistry.org In contrast, trans-disubstituted alkenes are typically poor substrates for Jacobsen's catalyst. wikipedia.org Terminal alkenes can also be epoxidized, although the enantioselectivities are often moderate. However, structural modifications to the catalyst and optimization of reaction conditions have led to improved results for these less reactive substrates. wikipedia.org Trisubstituted alkenes have also been successfully epoxidized with high enantioselectivity through the addition of a pyridine (B92270) N-oxide derivative. organic-chemistry.org

The following table summarizes the epoxidation of various unfunctionalized alkenes using this compound, highlighting the substrate, the resulting epoxide, and the reported enantiomeric excess.

| Substrate | Epoxide Product | Enantiomeric Excess (ee%) |

| (Z)-1-Phenylpropene | (1R,2S)-1-Phenylpropylene oxide | 86 |

| 1-Dodecene | (R)-1,2-Epoxydodecane | 39 |

| Indene (B144670) | (1R,2S)-Indene oxide | >99 |

| (Z)-Ethyl cinnamate | (2R,3S)-Ethyl 3-phenylglycidate | 93 d-nb.info |

| 2,2-Dimethyl-2H-chromene | (3R,4R)-3,4-Epoxy-2,2-dimethylchroman | 97 |

Data compiled from various sources.

Application to cis-Disubstituted and Cyclic Olefins

The epoxidation of cis-disubstituted and cyclic olefins using this compound proceeds with exceptional levels of enantioselectivity. wikipedia.org These substrates are particularly well-suited for the catalyst's chiral environment, leading to highly predictable and stereoselective transformations. For many cyclic and acyclic cis-1,2-disubstituted alkenes, enantioselectivities approaching 100% have been achieved. wikipedia.org

The high degree of enantiocontrol is attributed to the specific interactions between the substrate and the chiral catalyst. The proposed "side-on" approach of the olefin to the manganese-oxo intermediate effectively differentiates between the two prochiral faces of the double bond. organic-chemistry.org

Below is a table showcasing the application of this compound in the epoxidation of representative cis-disubstituted and cyclic olefins.

| Substrate | Epoxide Product | Enantiomeric Excess (ee%) |

| (Z)-Stilbene | (1R,2S)-trans-Stilbene oxide | 98 |

| Dihydronaphthalene | (1R,2S)-1,2-Dihydronaphthalene oxide | 98 |

| 6-Acetoxy-2,2-dimethylchromene | (3R,4R)-3,4-Epoxy-6-acetoxy-2,2-dimethylchroman | 97 |

Data compiled from various sources.

Oxidant Systems and Their Mechanistic Implications (e.g., NaOCl, PhIO, m-CPBA, DMD)

The choice of the terminal oxidant is crucial for the success of the Jacobsen epoxidation, influencing both the reaction rate and the stability of the catalyst. semanticscholar.org Several oxidant systems have been employed, each with its own mechanistic implications. acsgcipr.orgsemanticscholar.org

Sodium Hypochlorite (B82951) (NaOCl): Commonly known as bleach, NaOCl is an inexpensive and readily available oxidant. semanticscholar.org It is often used in a buffered aqueous solution. d-nb.info The active oxidizing species is believed to be generated in situ.

Iodosylbenzene (PhIO): PhIO is a solid oxidant that has been widely used in early studies of the Jacobsen epoxidation. semanticscholar.org While effective, it can be heterogeneous in some solvent systems.

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a powerful and versatile oxidant. semanticscholar.org However, its use can sometimes lead to catalyst degradation. researchgate.net The reaction with m-CPBA is complex, and multiple reactive species may be involved. mdpi.commasterorganicchemistry.com

Dimethyldioxirane (DMD): DMD, generated in situ from acetone (B3395972) and Oxone®, has emerged as a highly effective oxidant. semanticscholar.orgresearchgate.net It has been shown to improve the stability of the Jacobsen's catalyst, allowing for its potential recovery and reuse. researchgate.net The use of DMD can lead to the formation of the active oxo-manganese(V) species. redalyc.org

The mechanism of oxygen transfer from the oxidant to the manganese center of the catalyst is a key step in the catalytic cycle. The Mn(III)-salen complex is first oxidized to a high-valent manganese(V)-oxo species. wikipedia.orgorganic-chemistry.org This highly reactive intermediate then transfers its oxygen atom to the alkene substrate, regenerating the Mn(III) catalyst and forming the epoxide product. wikipedia.org The exact nature of the oxygen transfer step is still a subject of discussion, with concerted, metalla-oxetane, and radical pathways being proposed. wikipedia.orgacsgcipr.orgorganic-chemistry.org

Asymmetric Epoxide Ring-Opening Reactions

Beyond epoxidation, Jacobsen's catalyst and its cobalt analogues have proven to be highly effective in catalyzing the asymmetric ring-opening of epoxides. These reactions provide access to a variety of valuable chiral building blocks.

Hydrolytic Kinetic Resolution of Terminal Epoxides

The hydrolytic kinetic resolution (HKR) of terminal epoxides is a powerful application of a chiral cobalt(III)-salen complex, closely related to Jacobsen's catalyst. sigmaaldrich.comnih.gov This method allows for the resolution of a racemic mixture of a terminal epoxide by selectively hydrolyzing one enantiomer to the corresponding 1,2-diol, leaving the unreacted epoxide in high enantiomeric excess. nih.govyoutube.com

The reaction is highly efficient, often proceeding with low catalyst loadings (0.2–2.0 mol%) and using water as the nucleophile. nih.govunipd.it The (S,S)-configured catalyst selectively opens the (R)-epoxide, leaving the (S)-epoxide unreacted. youtube.com One of the remarkable features of the HKR is its broad substrate scope, providing high enantioselectivity for a wide range of terminal epoxides. nih.govnih.gov Selectivity factors (krel) are often very high, frequently exceeding 50 and in some cases over 200. nih.gov This allows for the recovery of both the unreacted epoxide and the resulting diol in highly enantioenriched form. nih.govunipd.it

The high stereoselectivity is attributed to a cooperative bimetallic mechanism where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second cobalt complex delivers the hydroxide (B78521) nucleophile. nih.gov

The following table presents data for the hydrolytic kinetic resolution of several terminal epoxides using the (S,S)-cobalt-salen catalyst.

| Racemic Epoxide | Recovered Epoxide ee% | Diol Product ee% |

| Propylene oxide | >99 | 98 |

| 1,2-Epoxyhexane | >99 | 98 |

| Styrene (B11656) oxide | >99 | 98 |

| Epichlorohydrin | >99 | 98 |

Data compiled from various sources. sigmaaldrich.comnih.govunipd.it

Enantioselective Nucleophilic Additions to Epoxides

The utility of Jacobsen-type catalysts extends to the enantioselective ring-opening of meso epoxides and the kinetic resolution of terminal epoxides with a variety of nucleophiles other than water. sigmaaldrich.comnih.gov These reactions provide access to a diverse range of functionalized, enantioenriched compounds.

For instance, meso epoxides can be desymmetrized through the addition of nucleophiles like benzoic acid or carbamates, catalyzed by chiral cobalt-salen complexes. sigmaaldrich.comnih.gov This approach yields valuable chiral products with high enantioselectivity. sigmaaldrich.com

Furthermore, the kinetic resolution of terminal epoxides can be achieved using nucleophiles such as phenols, primary alcohols, and azide (B81097). youtube.comnih.gov The use of azide as a nucleophile is particularly noteworthy as it leads to the formation of chiral amino alcohols, which are important synthetic intermediates. youtube.com

The following table provides examples of enantioselective nucleophilic additions to epoxides catalyzed by Jacobsen-type catalysts.

| Epoxide | Nucleophile | Product | Enantiomeric Excess (ee%) |

| Cyclohexene oxide | Benzoic acid | (1R,2R)-2-Benzoyloxycyclohexanol | 93 sigmaaldrich.com |

| Cyclopentene oxide | tert-Butyl carbamate | (1R,2R)-tert-Butyl (2-hydroxycyclopentyl)carbamate | 97 |

| 1,2-Epoxyhexane | Phenol | (R)-1-Phenoxyhexan-2-ol | 98 |

Data compiled from various sources.

Asymmetric Aziridination Reactions

The synthesis of aziridines, three-membered heterocyclic compounds containing a nitrogen atom, is of significant interest in organic chemistry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. This compound and its analogues have emerged as powerful tools for the enantioselective aziridination of alkenes, providing a direct method for the introduction of nitrogen-containing functionalities with high stereocontrol.

Alkene Aziridination: Nitrene Transfer Mechanisms

The precise mechanism of alkene aziridination catalyzed by metal-salen complexes, including this compound, is a subject of ongoing investigation, with several pathways proposed. The active catalytic species is believed to be a metal-nitrene intermediate, generated from a suitable nitrogen source. The transfer of the nitrene group to the alkene can then proceed through different mechanistic routes.

One of the most commonly proposed mechanisms is a concerted pathway . In this model, the alkene approaches the metal-nitrene complex, and the two new carbon-nitrogen bonds are formed in a single, concerted step. The stereochemical information from the chiral catalyst is transferred to the aziridine (B145994) product during this step, dictating the enantioselectivity of the reaction. The orientation of the alkene as it approaches the catalyst is influenced by the steric and electronic properties of both the substrate and the salen ligand, leading to the preferential formation of one enantiomer.

An alternative, stepwise mechanism has also been considered. This pathway involves the initial formation of a metallacyclic intermediate or a radical intermediate. In the case of a radical mechanism, the metal-nitrene species would add to the alkene to form a carbon-centered radical, which would then undergo ring closure to form the aziridine. The stereochemical outcome would depend on the lifetime and rotational barriers of this radical intermediate.

Computational studies and experimental evidence suggest that the operative mechanism may be substrate-dependent. For many simple alkenes, a concerted or nearly concerted pathway is favored, which accounts for the high enantioselectivities observed. The "side-on" approach of the alkene to the metal-nitrene bond is a key feature of the proposed transition state, minimizing steric interactions with the bulky tert-butyl groups of the Jacobsen's catalyst ligand and allowing for effective chiral induction.

Evaluation of Nitrogen Source and Substrate Generality

The efficiency and selectivity of the this compound-mediated aziridination are highly dependent on the choice of the nitrogen source and the structure of the alkene substrate.

A variety of nitrogen sources have been successfully employed in these reactions. One of the most common is N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs), which generates a tosylnitrene intermediate upon reaction with the catalyst. Other sources include chloramine-T and various sulfonyl azides. Azide compounds are considered ideal nitrene precursors due to their atom economy, releasing dinitrogen as the only byproduct. sigmaaldrich.com The choice of the nitrogen source can influence the reactivity and, in some cases, the enantioselectivity of the aziridination.

The substrate scope of the Jacobsen's catalyst-mediated aziridination has been extensively explored. Generally, the reaction is most effective for electron-rich olefins, particularly cis-disubstituted alkenes, which often yield aziridines with excellent enantioselectivities. Styrenes and other aryl-substituted alkenes are also good substrates for this transformation. d-nb.info However, trans-disubstituted and terminal alkenes can be more challenging substrates, sometimes resulting in lower yields and enantioselectivities. The steric and electronic properties of the alkene play a crucial role in determining its reactivity and the degree of asymmetric induction.

The table below summarizes the asymmetric aziridination of various alkenes using a Jacobsen-type catalyst system.

| Alkene Substrate | Nitrogen Source | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | PhI=NTs | 66 | 79 |

| cis-β-Methylstyrene | PhI=NTs | 67 | 79 |

| Methyl cinnamate | PhI=NTs | 63 | 94 |

Data compiled from representative studies on asymmetric aziridination.

Other Enantioselective Transformations

Beyond its well-established role in epoxidation and aziridination reactions, the versatility of this compound and its derivatives extends to a range of other important enantioselective transformations. These include conjugate additions, cycloaddition reactions, and C-H functionalizations, further highlighting the broad utility of these salen-based catalysts in asymmetric synthesis.

Conjugate Addition Reactions to Unsaturated Carbonyls and Imides

This compound and its analogues have proven to be effective catalysts for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds and imides. wikipedia.org These reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming processes in organic synthesis.

A notable application is the asymmetric conjugate addition of hydrogen cyanide (HCN) to α,β-unsaturated imides, catalyzed by a (salen)Al-Cl complex, a close relative of the Jacobsen's catalyst. researchgate.net This reaction proceeds with high yields and excellent enantioselectivities, providing access to chiral β-cyanoketones, which are valuable synthetic intermediates that can be converted into a variety of other functional groups, including β-amino acids. researchgate.net The in situ generation of HCN from trimethylsilyl (B98337) cyanide (TMSCN) and a proton source like 2-propanol has been shown to be an effective strategy. researchgate.net The proposed mechanism involves the activation of the unsaturated imide by the chiral Lewis acidic aluminum center, followed by the enantioselective delivery of the cyanide nucleophile. researchgate.net

The table below presents selected examples of the (salen)Al-catalyzed asymmetric conjugate addition of cyanide to α,β-unsaturated imides. researchgate.net

Data from a study on highly enantioselective, catalytic conjugate addition of cyanide to α,β-unsaturated imides. researchgate.net

Enantioselective Cycloaddition Chemistry (e.g., Hetero-Diels-Alder Reactions)

This compound, particularly its chromium(III) analogue, has been successfully employed as a catalyst for enantioselective hetero-Diels-Alder reactions. This [4+2] cycloaddition reaction between a diene and a heterodienophile, such as an aldehyde or an imine, is a powerful method for the synthesis of six-membered heterocyclic compounds.

In the presence of a catalytic amount of the chiral (salen)Cr(III) complex, the reaction between activated dienes, like Danishefsky's diene, and aldehydes proceeds with high levels of enantioselectivity and diastereoselectivity. taylorandfrancis.comyoutube.com The catalyst acts as a chiral Lewis acid, coordinating to the aldehyde and thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and activating it towards nucleophilic attack by the diene. The chiral environment provided by the salen ligand directs the approach of the diene, leading to the preferential formation of one enantiomer of the dihydropyran product. taylorandfrancis.com These reactions are often carried out under mild conditions and have been applied to the synthesis of complex natural products. wikipedia.org

The following table showcases the results of a hetero-Diels-Alder reaction between 1-methoxybuta-1,3-diene and n-butyl glyoxylate (B1226380) catalyzed by a chiral (salen)Cr complex. taylorandfrancis.com

| Catalyst Enantiomer | Diene | Dienophile | Yield (%) | Enantiomeric Excess (ee, %) |

| (1R,2R)-4b | 1-Methoxybuta-1,3-diene | n-Butyl glyoxylate | 96 | 88 |

Data from a study on the enantioselective hetero-Diels-Alder reaction catalyzed by Jacobsen's chromium complexes. taylorandfrancis.com

C-H Oxidation and Functionalization Methodologies

While the Jacobsen epoxidation of alkenes is a well-known C-O bond-forming reaction, the application of Jacobsen's catalyst and related manganese-salen complexes to the direct oxidation and functionalization of C-H bonds is a developing area of research. These reactions offer a highly atom-economical and efficient way to introduce functionality into unactivated hydrocarbon skeletons.

One example of such a transformation is the enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(III)-salen complexes, which are structurally analogous to Jacobsen's catalyst. This process represents a kinetic resolution, where one enantiomer of the alcohol is preferentially oxidized to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. The reaction often employs an oxidant such as meta-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite. The mechanism is believed to involve the formation of a high-valent manganese-oxo species, which then abstracts a hydrogen atom from the alcohol in an enantioselective manner.

The development of catalytic systems for the direct amination of C-H bonds is another area of active research. While not a direct application of the manganese-based Jacobsen's catalyst, related chiral catalysts are being explored for enantioselective C-H amination reactions. These transformations typically involve the generation of a reactive metal-nitrene intermediate that can insert into a C-H bond, providing a direct route to chiral amines from simple hydrocarbon precursors.

Advanced Catalyst Design and Immobilization Strategies for S,s Jacobsen S Catalyst

Heterogenization Methodologies

Various strategies have been developed to immobilize Jacobsen's catalyst, broadly categorized into covalent grafting, ionic bonding, encapsulation, and attachment to organic polymers. The choice of support and immobilization technique significantly influences the final catalyst's properties and performance. beilstein-journals.org

Covalent attachment of the (S,S)-Jacobsen's catalyst to robust inorganic supports is a widely explored strategy to prevent catalyst leaching and enhance stability. researchgate.netd-nb.info Common supports include amorphous silica (B1680970) (SiO₂), alumina (Al₂O₃), and ordered mesoporous materials like MCM-41 and SBA-15, which offer high surface areas and tunable pore structures. researchgate.netmdpi.comnih.govrsc.orgspacefrontiers.org

The grafting process typically involves a multi-step method. First, the inorganic support's surface is functionalized with reactive groups. A common approach is silanization, using organosilane coupling agents like 3-aminopropyltriethoxysilane (3-APTES), which introduces amino groups onto the silica surface. redalyc.orgresearchgate.net Subsequently, the modified Jacobsen's catalyst, often altered to include a linking agent, is covalently bonded to these surface groups. redalyc.org For example, an imine link can be formed between the surface amino groups and a formyl group on a modified salen ligand. redalyc.org Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), diffuse reflectance UV-Vis spectroscopy (DR UV-Vis), and thermogravimetric analysis (TGA) are used to confirm the successful immobilization of the Mn(III) salen complexes. redalyc.org

Mesoporous materials like Si-MCM-41 are particularly attractive due to their uniform pore structure, which can influence catalyst activity and stability. redalyc.org However, immobilization can sometimes lead to pore blockage, potentially reducing catalytic activity compared to the homogeneous equivalent. redalyc.org

Table 1: Performance of this compound Covalently Grafted onto Functionalized SBA-15 in Styrene (B11656) Epoxidation

| Support Functionalization | Oxidant System | Reuse Cycle | Mn Leaching (%) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Aminophenyltrimethoxysilane | m-CPBA / NMO | 1 | 15 | 80 | 75 |

| Aminophenyltrimethoxysilane | m-CPBA / NMO | 2 | 8 | 65 | 70 |

| Aminophenyltrimethoxysilane | m-CPBA / NMO | 3 | 5 | 55 | 68 |

| 3-Aminopropyltrimethoxysilane | m-CPBA / NMO | 1 | >50 | 40 | 60 |

Data compiled from research findings on styrene epoxidation. researchgate.net

Ionic bonding offers a non-covalent immobilization strategy. This method leverages the electrostatic interaction between a cationic form of the Jacobsen's catalyst and a negatively charged support. d-nb.inforedalyc.org For instance, the framework aluminum in aluminosilicate materials like Al-MCM-41 generates a negative charge, which can ionically bind the cationic Mn(III) salen complex. d-nb.inforesearchgate.net This technique can be advantageous as it is less likely to alter the chemical structure of the catalyst compared to covalent grafting, which requires modification of the ligand. redalyc.org

Encapsulation, or the "ship-in-a-bottle" approach, involves synthesizing the catalyst within the pores or cages of a support material, such as a zeolite. researchgate.netd-nb.info Zeolite Y, with its supercages, has been used to encapsulate a derivative of Jacobsen's catalyst. d-nb.info The catalyst is physically trapped within the zeolite's internal structure, preventing it from leaching into the reaction medium while allowing reactants and products to diffuse through the pores. This method effectively mimics a homogeneous environment on a microscopic scale while maintaining the benefits of a heterogeneous system. beilstein-journals.org However, a key limitation is that the pore size of the support must be large enough to accommodate the catalyst while being small enough to prevent its escape. redalyc.org

Organic polymers are another major class of supports for heterogenizing this compound. researchgate.net Polystyrene, often cross-linked with divinylbenzene, is one of the most commonly used organic supports due to its chemical stability and ease of functionalization. researchgate.net The catalyst can be attached to the polymer backbone through various covalent linkages.

The flexibility of the polymer support can be both an advantage and a disadvantage. It can allow for a quasi-homogeneous catalytic environment, potentially preserving high activity and enantioselectivity. beilstein-journals.org However, organic polymers may lack the thermal and mechanical stability of inorganic supports, and they can swell or shrink in different solvents, which can affect catalytic performance. redalyc.orgresearchgate.net

Recent advancements have focused on creating polymer-supported catalysts with improved stability and efficiency. Some polymer-immobilized catalysts have exhibited even higher enantioselectivities compared to their low-molecular-weight counterparts. researchgate.net These systems offer simplified catalyst separation and have been shown to be recyclable with no apparent loss of activity or selectivity in certain reactions. acs.org

Table 2: Comparison of Heterogenization Methodologies for this compound

| Methodology | Support Examples | Advantages | Disadvantages |

| Covalent Grafting | Silica, Alumina, MCM-41, SBA-15 | Strong catalyst-support bond, minimizes leaching, high thermal/mechanical stability. redalyc.orgnih.gov | Complex multi-step synthesis, potential for reduced activity due to structural modification or pore blockage. redalyc.orgbeilstein-journals.org |

| Ionic Bonding | Al-MCM-41, Zeolites | Simpler preparation, less perturbation of the catalyst's electronic structure. redalyc.org | Weaker interaction than covalent bonds, potential for leaching in polar solvents. d-nb.info |

| Encapsulation | Zeolite Y | Physical entrapment prevents leaching, mimics homogeneous environment. beilstein-journals.orgd-nb.info | Limited by pore size of the support, potential for diffusion limitations. redalyc.org |

| Polymer Support | Polystyrene, Polyacrylates | High loading capacity, flexible reaction environment. beilstein-journals.orgresearchgate.net | Lower thermal/mechanical stability, can swell or degrade in reaction conditions. redalyc.org |

Rational Development of Next-Generation Salen-Based Catalysts

The foundational success of this compound has spurred extensive research into the rational design of new generations of Salen-based catalysts. Efforts have focused on systematically modifying the ligand framework and exploring different metal centers to enhance catalytic activity, broaden the substrate scope, and improve selectivity for a wider range of chemical transformations. nih.gov This rational approach allows for the fine-tuning of steric and electronic properties to meet specific catalytic challenges. nih.govnih.gov

The versatility of the Salen ligand lies in its highly tunable structure. Modifications to both the diamine backbone and the salicylaldehyde (B1680747) moieties can profoundly influence the catalyst's performance. bldpharm.com

Steric Modifications: The introduction of bulky groups on the salicylaldehyde rings, such as the tert-butyl groups in the original Jacobsen's catalyst, is crucial for creating a chiral pocket that dictates the stereochemical outcome of the reaction. rsc.orgwikipedia.org Further tailoring of these steric properties can enhance enantioselectivity for different classes of substrates. By adjusting the size and position of these groups, the catalyst's active site can be shaped to better accommodate specific substrates, thereby expanding its applicability.

Electronic Tuning: The electronic nature of the Salen ligand can be adjusted by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. These modifications alter the redox potential of the metal center, which can be critical for catalytic activity. For instance, in the ring-opening polymerization of rac-lactide initiated by titanium-Salen complexes, electron-donating groups on the ligand were found to enhance polymerization activity, while electron-withdrawing groups had a detrimental effect. rsc.org

Backbone Modification: The chiral 1,2-diaminocyclohexane backbone is a key element of Jacobsen's catalyst. Altering this component provides another avenue for catalyst optimization. The development of Salen catalysts based on different chiral scaffolds, such as cis-2,5-diaminobicyclo[2.2.2]octane, has led to new catalysts with excellent diastereo- and enantioselectivity in reactions like asymmetric cyclopropanation. acs.orgnih.gov

''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''

| ''Modification Type'' | ''Specific Change'' | ''Effect on Catalysis'' | ''Reaction Example'' | ''Reference'' |

|---|---|---|---|---|

| ''Electronic Tuning'' | ''Introduction of electron-donating alkoxy groups on the salicylaldehyde rings.'' | ''Increased polymerization activity.'' | ''Ring-opening polymerization of rac-lactide with Ti(salen) catalysts. rsc.org'' | '' rsc.org'' |

| ''Backbone Modification'' | ''Use of a cis-2,5-diaminobicyclo[2.2.2]octane scaffold instead of diaminocyclohexane.'' | ''High yield and excellent diastereo- and enantioselectivity.'' | ''Asymmetric cyclopropanation with a Co(salen) catalyst. acs.orgnih.gov'' | '' acs.orgnih.gov'' |

| ''Steric and Electronic'' | ''Computational analysis-informed addition of substituents to the Salen ligand.'' | ''Substantially expanded substrate scope to include challenging electron-deficient alkenes.'' | ''Asymmetric [3 + 2] cycloaddition with a Ti(salen) catalyst. nih.govacs.org'' | '' nih.govacs.org'' |

While manganese is the classic metal in Jacobsen's catalyst, replacing it with other transition metals has unlocked novel reactivity and provided catalysts for a different spectrum of asymmetric transformations. The tetradentate Salen ligand can stabilize a wide variety of metal ions, each imparting unique catalytic properties to the resulting complex. bldpharm.comwikipedia.org

Titanium-Salen Catalysts: Titanium(IV)-Salen complexes have emerged as powerful catalysts for several important reactions. Mechanistic studies have guided the development of improved Ti(salen) catalysts for the asymmetric [3+2] cycloaddition of cyclopropyl ketones with alkenes. nih.govacs.org An optimized catalyst significantly broadened the reaction's scope to include previously difficult electron-deficient alkenes, providing access to valuable products like proline analogues and quaternary α-amino acids with high selectivity. acs.org Furthermore, Ti(salen) complexes are effective initiators for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.orgnih.gov The catalytic activity in this process is highly dependent on the electronic properties of the Salen ligand. rsc.org

Cobalt-Salen Catalysts: Cobalt-Salen complexes have garnered significant attention, partly because cobalt is a less expensive and more earth-abundant metal than many precious metal catalysts. bldpharm.com These complexes are particularly effective in asymmetric cyclopropanation and nitro-aldol (Henry) reactions. A C₂-symmetric cobalt(II)-Salen catalyst was shown to produce cyclopropanes from ethylenes and ethyl diazoacetate in high yield with excellent diastereo- and enantioselectivity. acs.orgnih.gov In another innovative approach, bimetallic double-helical Co(II)-Salen complexes were designed, which catalyzed the asymmetric Henry reaction with remarkably enhanced reactivity and enantioselectivity compared to the corresponding single-strand, monomeric catalysts. acs.org

''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''

| ''Metal Center'' | ''Catalyzed Reaction'' | ''Substrates'' | ''Key Findings / Selectivity'' | ''Reference'' |

|---|---|---|---|---|

| ''Titanium (Ti)'' | ''Asymmetric [3+2] Cycloaddition'' | ''Cyclopropyl ketones and electron-deficient alkenes'' | ''Expanded scope to challenging alkenes; high diastereo- and enantioselectivity. nih.govacs.org'' | '' nih.govacs.org'' |

| ''Titanium (Ti)'' | ''Ring-Opening Polymerization'' | ''rac-lactide'' | ''Activity correlates with ligand electronics; electron-donating groups give highest activity. rsc.org'' | '' rsc.org'' |

| ''Cobalt (Co)'' | ''Asymmetric Cyclopropanation'' | ''1,1-disubstituted ethylenes and ethyl diazoacetate'' | ''High yield with excellent diastereo- and enantioselectivity. acs.orgnih.gov'' | '' acs.orgnih.gov'' |

| ''Cobalt (Co)'' | ''Asymmetric Nitro-Aldol (Henry) Reaction'' | ''Nitromethane and aldehydes'' | ''Bimetallic helical complexes show enhanced reactivity and enantioselectivity (up to 89% ee). acs.org'' | '' acs.org'' |

Table of Compounds

''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''''

| ''Compound Name'' | ''Role/Context'' |

|---|---|

| ''this compound'' | ''Primary subject catalyst'' |

| ''Manganese (Mn)'' | ''Metal center in Jacobsen's catalyst'' |

| ''Titanium (Ti)'' | ''Alternative metal center for Salen catalysts'' |

| ''Cobalt (Co)'' | ''Alternative metal center for Salen catalysts'' |

| ''Chromium (Cr)'' | ''Metal center in a Salen-based MOF'' |

| ''R-(+)-limonene'' | ''Substrate for epoxidation'' |

| ''rac-lactide'' | ''Monomer for polymerization'' |

| ''Polylactic acid (PLA)'' | ''Product of lactide polymerization'' |

| ''Ethyl diazoacetate'' | ''Reagent in cyclopropanation'' |

| ''1,2-diaminocyclohexane'' | ''Chiral diamine backbone of Jacobsen's catalyst'' |

| ''cis-2,5-diaminobicyclo[2.2.2]octane'' | ''Alternative chiral diamine backbone'' |

| ''Salicylaldehyde'' | ''Precursor for Salen ligands'' |

Analytical and Characterization Methodologies in S,s Jacobsen S Catalyst Research

Spectroscopic Techniques for Catalyst Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental to verifying the successful synthesis of the (S,S)-Jacobsen's catalyst and for monitoring its state during and after catalytic processes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable first-line techniques for the characterization of both the salen ligand and the final manganese complex.

Infrared (IR) Spectroscopy is primarily used to confirm the coordination of the manganese ion to the salen ligand. The most diagnostic spectral feature is the vibration of the imine group (C=N). In the free salen ligand, this band typically appears around 1620-1630 cm⁻¹. semanticscholar.orgredalyc.org Upon successful complexation with manganese, this band shifts to a lower frequency, generally in the range of 1590-1610 cm⁻¹, which serves as clear evidence of the formation of the organometallic complex. semanticscholar.org Additional characteristic bands associated with the complexation include signals corresponding to C-O stretching (approx. 1530 cm⁻¹), Mn-O stretching (approx. 550 cm⁻¹), and Mn-N stretching (approx. 480 cm⁻¹). semanticscholar.org IR spectroscopy is also vital for ensuring that the ligand structure remains intact and does not decompose during the synthesis or the catalytic reaction. semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy provides further confirmation of the catalyst's formation and electronic structure. The free salen ligand exhibits characteristic absorption bands at approximately 265 nm and 335 nm, which are attributed to π→π* electronic transitions within the ligand. semanticscholar.org Following the insertion of the manganese(III) ion, the spectrum of the Jacobsen's catalyst is distinguished by the appearance of a new, broad absorption band centered around 425-460 nm. semanticscholar.org This feature is assigned to a ligand-to-metal charge transfer (LMCT) transition and is a hallmark of the Mn(III)-salen complex.

Table 1: Key Spectroscopic Data for this compound and its Ligand

| Analyte | Technique | Characteristic Signal/Band | Assignment |

|---|---|---|---|

| Free Salen Ligand | FT-IR | ~1620-1630 cm⁻¹ | C=N (Imine) Stretch |

| This compound | FT-IR | ~1590-1610 cm⁻¹ | Coordinated C=N Stretch |

| This compound | FT-IR | ~1530 cm⁻¹ | C-O Stretch |

| This compound | FT-IR | ~550 cm⁻¹ | Mn-O Stretch |

| This compound | FT-IR | ~480 cm⁻¹ | Mn-N Stretch |

| Free Salen Ligand | UV-Vis | ~265 nm, ~335 nm | π→π* Transitions |

| This compound | UV-Vis | ~425-460 nm | Ligand-to-Metal Charge Transfer (LMCT) |

When the Jacobsen's catalyst is immobilized on solid supports to create a heterogeneous system, additional techniques are required to characterize the resulting material.

X-ray Diffraction (XRD) is employed to analyze the structure of the solid support, such as zeolites or mesoporous silica (B1680970) like MCM-41, both before and after the immobilization of the catalyst. The primary role of XRD in this context is to confirm that the ordered porous structure of the support material is preserved during the anchoring process. researchgate.netresearchgate.net For instance, the characteristic low-angle diffraction peaks of MCM-41, which indicate its hexagonal pore arrangement, should remain present in the XRD pattern of the final heterogeneous catalyst. rsc.org

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. In the study of heterogeneous Jacobsen's catalysts, TGA is used to quantify the amount of catalyst loaded onto the support. researchgate.netresearchgate.net By heating the material, the organic component (the catalyst) will decompose at a specific temperature range, resulting in a distinct mass loss. This mass loss can be directly correlated to the catalyst loading on the inorganic support. researchgate.net TGA also provides valuable information on the thermal stability of the immobilized catalyst, which is a critical parameter for its application in thermally demanding processes. longdom.orglongdom.org

Chromatographic Analysis for Enantiomeric Excess and Product Composition Determination

Chromatographic techniques are the cornerstone for evaluating the efficacy and selectivity of the this compound, allowing for precise quantification of products and their enantiomeric purity.

Chiral Gas Chromatography (GC) is the most widely used method for determining the enantiomeric excess (ee) of the volatile epoxide products generated in reactions catalyzed by Jacobsen's catalyst. mmore500.comwisc.eduacs.org This technique utilizes a capillary column with a chiral stationary phase. As the enantiomeric products pass through the column, they interact differently with the chiral phase, leading to different retention times. wisc.edu This separation allows for the integration of the peaks corresponding to each enantiomer, from which the enantiomeric excess can be accurately calculated. Chiral GC has been successfully applied to determine the ee of a wide range of epoxides derived from substrates like styrene (B11656), 1,2-dihydronaphthalene, and various chromene derivatives. acs.orgiitm.ac.in

For products that are less volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the preferred analytical method. Similar to chiral GC, chiral HPLC separates the enantiomers based on their differential interactions with a chiral column packing material. This technique is broadly applicable and has been used to determine the enantiomeric excess of products from various Jacobsen's catalyst-mediated reactions, including the kinetic resolution of secondary alcohols. nih.gov The choice between GC and HPLC is typically dictated by the physical properties of the analyte.

Table 2: Chromatographic Determination of Enantiomeric Excess (ee) in Jacobsen's Catalyst Reactions

| Substrate | Product Analyzed | Analytical Method | Typical Enantiomeric Excess (%) |

|---|---|---|---|

| 6-Cyano-2,2-dimethylchromene | Epoxide | Chiral GC | 97-99% |

| Indene (B144670) | Indene Oxide | Chiral GC | 85-88% nih.gov |

| Styrene | Styrene Oxide | Chiral GC | 84% |

| 1,2-Dihydronaphthalene | Epoxide | Chiral GC / HPLC | >98% |

| Racemic Secondary Alcohols | Unreacted Alcohol | Chiral HPLC | Varies (Kinetic Resolution) |

Advanced Kinetic and Mechanistic Probing Techniques

Understanding the reaction mechanism and kinetics is crucial for improving the catalyst's performance. A variety of advanced techniques are employed to probe the intricate details of the catalytic cycle.